molecular formula C13H11BrF3N3O2 B280141 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

Numéro de catalogue B280141
Poids moléculaire: 378.14 g/mol
Clé InChI: PWYRDMBBZFFVNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide, also known as BTPC, is a novel small-molecule inhibitor that has shown promising results in various scientific research applications. BTPC is a pyrazole derivative that has been found to have potent anti-inflammatory and anti-cancer properties.

Mécanisme D'action

4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide inhibits the activity of NF-κB by binding to a specific site on the protein complex. This prevents the complex from entering the nucleus of the cell, where it would normally activate genes involved in inflammation and cancer cell growth. By inhibiting NF-κB, 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has been found to have potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and metastasis of cancer cells. 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide is its ability to inhibit the activity of NF-κB, which is a key player in the immune response and inflammation. This makes 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide a valuable tool for studying the role of NF-κB in various disease states, including cancer and inflammatory diseases. However, one limitation of 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide research. One area of interest is the development of 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the molecular mechanisms underlying 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide's anti-cancer and anti-inflammatory effects. Additionally, the development of more soluble analogs of 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide could improve its efficacy as a therapeutic agent.

Méthodes De Synthèse

4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide can be synthesized using a straightforward method that involves the reaction of 4-bromo-1-ethylpyrazole-3-carboxylic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide. The yield of this reaction is typically around 70%.

Applications De Recherche Scientifique

4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of the protein complex NF-κB, which plays a crucial role in regulating the immune response and inflammation. 4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

Propriétés

Formule moléculaire

C13H11BrF3N3O2

Poids moléculaire

378.14 g/mol

Nom IUPAC

4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H11BrF3N3O2/c1-2-20-7-10(14)11(19-20)12(21)18-8-3-5-9(6-4-8)22-13(15,16)17/h3-7H,2H2,1H3,(H,18,21)

Clé InChI

PWYRDMBBZFFVNB-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Br

SMILES canonique

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.